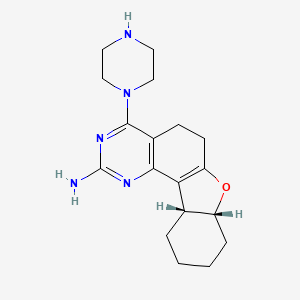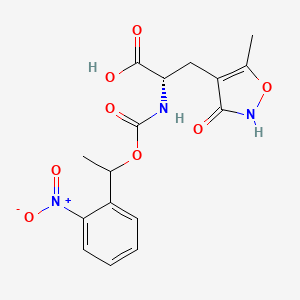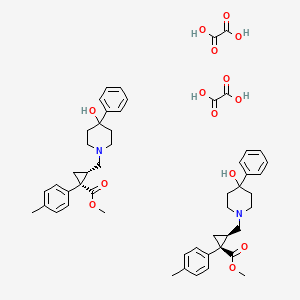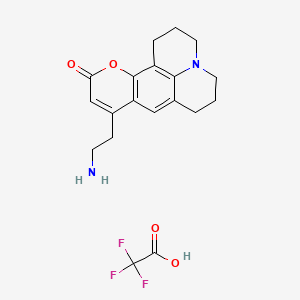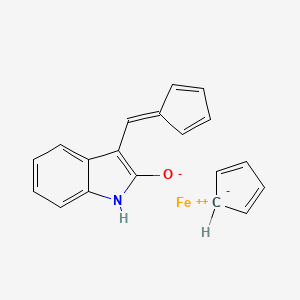
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Descripción general
Descripción
Fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems, e.g. HaloTag® and SNAP-tag®. Suitable for confocal fluorescent imaging and super resolution microscopy (SRM) techniques, such as dSTORM (live and fixed cells). Cell permeable. Excitation maximum = 549 nm; emission maximum = 571 nm; Quantum yield = 0.88; Extinction coefficient = 101,000 M-1cm-1; A280 correction factor is 0.169. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.
Aplicaciones Científicas De Investigación
Chromophore Units in Conducting Polymers
A study by Yigit et al. (2015) explored derivatives of 2,5-dithienylpyrrole (SNS), including azobenzene, coumarin, and fluorescein, which are related to 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate. These compounds, when combined with a poly(2,5-dithienylpyrrole) (PSNS) backbone, significantly influence the electronic and optoelectronic behaviors of conducting polymers. This research contributes to understanding the application of such compounds in electrochromic devices and optoelectronics.
Hybrid Anti-inflammatory Pharmaceuticals
Kodela et al. (2012) synthesized new hybrids of aspirin, including NOSH compounds that resemble the structure of this compound. These compounds exhibit significant growth inhibition in various human cancer cell lines, indicating potential applications in anti-inflammatory and cancer treatment pharmaceuticals. See their findings here.
New Hybrid Anticonvulsants
Kamiński et al. (2015) investigated derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide, similar in structure to the compound , for their potential as new hybrid anticonvulsant agents. Their research indicates significant potential in developing new treatments for epilepsy. Details of their research can be found here.
Synthesis of Heterobifunctional Coupling Agents
Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent closely related to this compound. This advancement is critical for chemoselective conjugation in proteins and enzymes, indicating its application in biochemical research and drug development. Read more about their work here.
Coordination with Rhenium Complexes
Habarurema et al. (2019) reported on rhenium complexes that include derivatives similar to the compound . Their findings offer insights into the reactivity and potential applications of these complexes in catalysis and material science. Find the details of their study here.
Mecanismo De Acción
Target of Action
The primary targets of this compound are specific molecules inside living cells . The compound is used as a fluorescent dye to label these biomolecules .
Mode of Action
The compound interacts with its targets by binding to them and emitting fluorescence . This allows the labeled biomolecules to be visualized under a fluorescence microscope .
Biochemical Pathways
Instead, it is used to study these pathways by labeling the molecules involved . The fluorescence emitted by the compound can be used to track the movement and interactions of these molecules, providing insights into the workings of the pathway .
Result of Action
The primary result of the compound’s action is the production of fluorescence when it binds to its target molecules . This allows the targets to be visualized and studied under a microscope .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the intensity of the fluorescence can be affected by the pH and temperature of the environment . Additionally, the compound’s stability and efficacy can be influenced by the presence of other chemicals in the environment .
Análisis Bioquímico
Biochemical Properties
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate plays a significant role in biochemical reactions, particularly as a fluorescent probe. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the detection and analysis of target substances. The nature of these interactions often involves binding to specific sites on proteins or enzymes, leading to changes in fluorescence properties that can be measured and analyzed .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used to monitor changes in intracellular calcium levels, which are crucial for various cellular processes . Additionally, its impact on gene expression can be studied using fluorescence-based assays, providing insights into the regulatory mechanisms of specific genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound’s fluorescence properties allow for real-time monitoring of these interactions, providing valuable information on the dynamics of enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies . Degradation over time can lead to a decrease in fluorescence intensity, which must be accounted for in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively label target biomolecules without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes . It is essential to determine the optimal dosage that balances efficacy and safety in experimental applications.
Metabolic Pathways
The metabolic pathways involving this compound are complex and involve interactions with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for optimizing the use of this compound in biochemical assays and imaging applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function . The distribution patterns can be studied using fluorescence imaging techniques, providing valuable information on the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, making it essential to understand the mechanisms that govern its distribution within cells . Fluorescence microscopy techniques are often used to study these localization patterns, providing insights into the compound’s role in cellular processes.
Propiedades
IUPAC Name |
2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O7/c35-27-9-10-28(36)34(27)41-31(39)18-3-6-21(30(37)38)24(15-18)29-22-7-4-19(32-11-1-12-32)16-25(22)40-26-17-20(5-8-23(26)29)33-13-2-14-33/h3-8,15-17H,1-2,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUIXAGWHCMXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



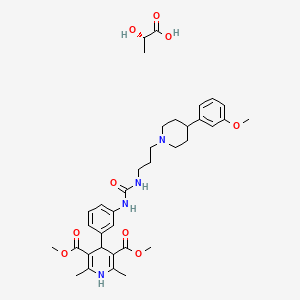

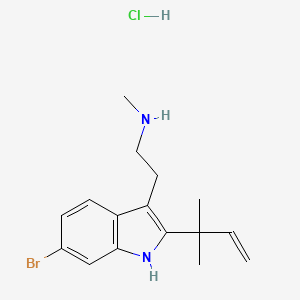
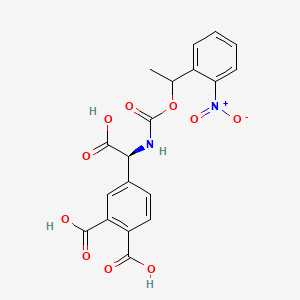
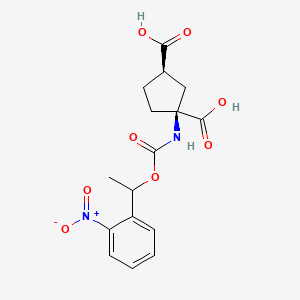
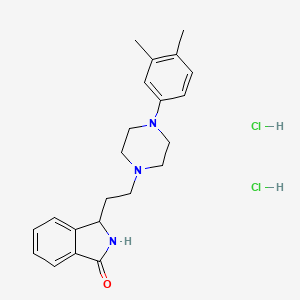
![Adenosine, 5'-[hydrogen (phosphonomethyl)phosphonate], sodium salt](/img/structure/B560268.png)
